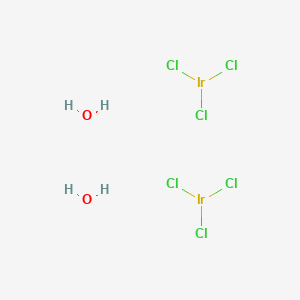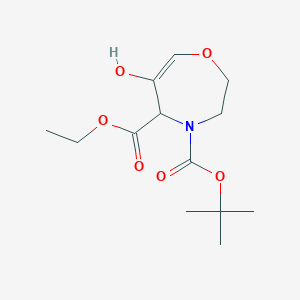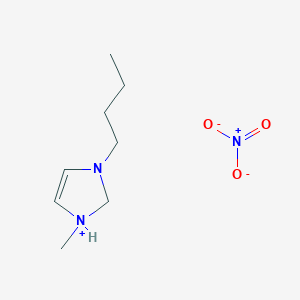
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is an ionic liquid composed of an imidazolium cation and a nitrate anion. Ionic liquids are salts that are liquid at relatively low temperatures, often below 100°C. These compounds have unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the alkylation of imidazole. The process begins with the reaction of imidazole with butyl chloride to form 1-butylimidazole. This intermediate is then methylated using methyl iodide to produce 1-butyl-3-methylimidazolium iodide. Finally, the iodide ion is exchanged with a nitrate ion through a metathesis reaction using silver nitrate or another suitable nitrate source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate anion can act as an oxidizing agent.
Reduction: The imidazolium cation can participate in reduction reactions under specific conditions.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reactions with strong oxidizing agents such as potassium permanganate.
Reduction: Reactions with reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles such as halides or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.
Scientific Research Applications
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic conductivity and thermal stability.
Biology: Investigated for its potential use in enzyme stabilization and as a medium for biocatalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications such as batteries and supercapacitors due to its high ionic conductivity and stability.
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate depends on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing reaction rates. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and stability. The nitrate anion can participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Uniqueness
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to the presence of the nitrate anion, which imparts specific redox properties not found in other imidazolium salts. This makes it particularly useful in applications requiring oxidative or reductive capabilities.
Properties
IUPAC Name |
3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-7H,3-5,8H2,1-2H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGAFUJUNNIST-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)

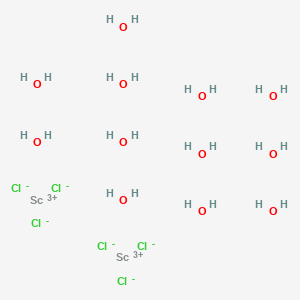
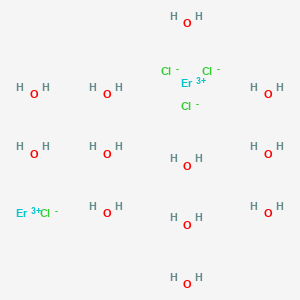
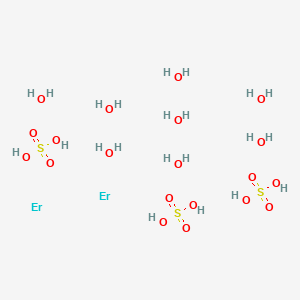
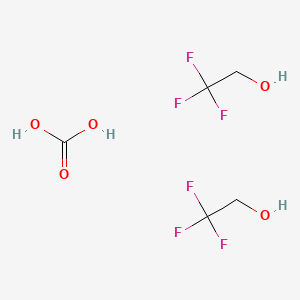

![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
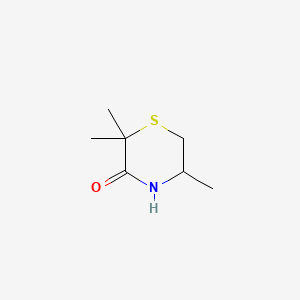
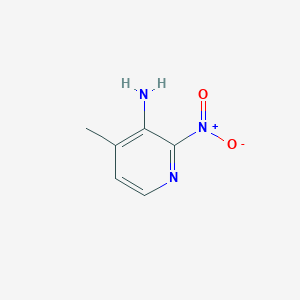
![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)
